2-(3,5-Dimethoxyphenyl)thiazolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-13-9-5-8(6-10(7-9)14-2)11-12-3-4-15-11/h5-7,11-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDFKTPJWKUBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2NCCS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 2 3,5 Dimethoxyphenyl Thiazolidine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton NMR (¹H NMR) Analysis and Chemical Shift Assignments
Proton NMR spectroscopy of 2-(3,5-dimethoxyphenyl)thiazolidine analogues reveals characteristic signals corresponding to the different types of protons within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.
For a related compound, 2-(3,5-dimethoxyphenyl)-4-thiazolidinecarboxylic acid, the ¹H NMR spectrum was recorded in DMSO-d6 with TMS as the reference. spectrabase.com In derivatives like (Z)-5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dion-3-yl)-N-(thiazol-2-yl)acetamide, the two aromatic protons of the trimethoxyphenyl group appear as a singlet around δ 6.98–7.0 ppm. The six protons of the two methoxy (B1213986) groups at positions 3 and 5 also present as a singlet at approximately δ 3.86–3.87 ppm. nih.gov
The protons of the thiazolidine (B150603) ring itself exhibit distinct signals. For instance, in 2-thioxo-3-N-(2-methoxyphenyl)thiazolidine-4-one, the methylene (B1212753) (CH₂) protons of the thiazolidine ring appear as an AB system, a pair of doublets, at δ 4.164 and 4.180 ppm with a large geminal coupling constant (J) of 18.13 Hz, which is characteristic of diastereotopic protons. nih.gov The methoxy group protons in this analogue resonate as a singlet at 3.80 ppm. nih.gov
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Compound |
|---|---|---|---|---|
| Aromatic H (Trimethoxyphenyl) | 6.98–7.0 | s | - | (Z)-5-(3,4,5-Trimethoxybenzylidene)thiazolidine-2,4-dione derivative nih.gov |
| Methoxy H (3,5-OCH₃) | 3.86–3.87 | s | - | (Z)-5-(3,4,5-Trimethoxybenzylidene)thiazolidine-2,4-dione derivative nih.gov |
| Thiazolidine CH₂ | 4.164, 4.180 | AB system (dd) | 18.13 | 2-Thioxo-3-N-(2-methoxyphenyl)thiazolidin-4-one nih.gov |
| Methoxy H (OCH₃) | 3.80 | s | - | 2-Thioxo-3-N-(2-methoxyphenyl)thiazolidin-4-one nih.gov |
Carbon-13 NMR (¹³C NMR) Analysis and Carbon Resonance Interpretations
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. In 2-thioxo-3-N-(2-methoxyphenyl)thiazolidin-4-one, the methylene carbon of the thiazolidine ring (CH₂) resonates at δ 36.27 ppm. nih.gov The methoxy group carbon (OCH₃) appears at δ 55.84 ppm. nih.gov The aromatic carbons of the phenyl ring show a series of signals at δ 112.36, 121.22, 123.39, 129.87, 131.47, and 154.17 ppm. nih.gov The carbonyl (C=O) and thiocarbonyl (C=S) carbons are observed further downfield at δ 200.99 and 172.99 ppm, respectively. nih.gov
For other thiazolidine derivatives, such as 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione, the carbon of the methoxy group resonates at 56.0 ppm, while the carbons of the benzene ring and the exocyclic double bond appear in the range of 115.5 to 161.6 ppm. mdpi.com The two carbonyl carbons of the thiazolidine ring are found at δ 166.3 and 167.8 ppm. mdpi.com
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference Compound |
|---|---|---|
| Thiazolidine CH₂ | 36.27 | 2-Thioxo-3-N-(2-methoxyphenyl)thiazolidin-4-one nih.gov |
| Methoxy OCH₃ | 55.84 | 2-Thioxo-3-N-(2-methoxyphenyl)thiazolidin-4-one nih.gov |
| Aromatic C | 112.36, 121.22, 123.39, 129.87, 131.47, 154.17 | 2-Thioxo-3-N-(2-methoxyphenyl)thiazolidin-4-one nih.gov |
| C=S | 172.99 | 2-Thioxo-3-N-(2-methoxyphenyl)thiazolidin-4-one nih.gov |
| C=O | 200.99 | 2-Thioxo-3-N-(2-methoxyphenyl)thiazolidin-4-one nih.gov |
| Methoxy OCH₃ | 56.0 | 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione mdpi.com |
| Thiazolidine C=O | 166.3, 167.8 | 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione mdpi.com |
Two-Dimensional (2D) NMR Experiments for Structural Elucidation
Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in determining the stereochemistry of molecules. For certain N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides, the presence of stereogenic centers at C-2 and C-5 leads to diastereoisomeric pairs. The configuration of these centers can be assigned through the analysis of coupling constants and 2D NOESY experiments, which reveal through-space interactions between protons. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of thiazolidine derivatives show characteristic absorption bands. For instance, in (Z)-5-(3,4,5-trimethoxybenzylidine)thiazolidine-2,4-dione derivatives, stretching vibration bands for N-H bonds are observed around 3184–3423 cm⁻¹. nih.gov The carbonyl (C=O) groups exhibit strong absorption bands in the range of 1685–1690 cm⁻¹ and 1736–1743 cm⁻¹. nih.gov Aromatic C-H stretching vibrations appear near 3093 cm⁻¹, while aliphatic C-H stretching is observed around 2936 cm⁻¹. nih.gov
In 2-thioxo-3-N-(2-methoxyphenyl)thiazolidin-4-one, the C=O stretch is found at 1753 cm⁻¹ and the C=S stretch is at 1257 cm⁻¹. nih.gov For other analogues, the aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. scielo.org.za
| Functional Group | Absorption Range (cm⁻¹) | Reference Compound |
|---|---|---|
| N-H Stretch | 3184–3423 | (Z)-5-(3,4,5-Trimethoxybenzylidene)thiazolidine-2,4-dione derivatives nih.gov |
| C=O Stretch | 1685–1743 | (Z)-5-(3,4,5-Trimethoxybenzylidene)thiazolidine-2,4-dione derivatives nih.gov |
| C=O Stretch | 1753 | 2-Thioxo-3-N-(2-methoxyphenyl)thiazolidin-4-one nih.gov |
| C=S Stretch | 1257 | 2-Thioxo-3-N-(2-methoxyphenyl)thiazolidin-4-one nih.gov |
| Aromatic C-H Stretch | ~3093 | (Z)-5-(3,4,5-Trimethoxybenzylidene)thiazolidine-2,4-dione derivatives nih.gov |
| Aliphatic C-H Stretch | ~2936 | (Z)-5-(3,4,5-Trimethoxybenzylidene)thiazolidine-2,4-dione derivatives nih.gov |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 2-(3,5-dimethoxyphenyl)-4-thiazolidinecarboxylic acid, the molecular weight is 269.32 g/mol , and the exact mass is 269.072179 g/mol . spectrabase.com In a study of 5-arylidene-3-(4-chloro-benzyl)-4-thioxo-thiazolidin-2-one derivatives, most compounds showed an intense molecular ion peak, confirming their molecular weights. semanticscholar.org However, for thiazolidinones with a biphenyloxoethyl group at the 3-position, the molecular ion peaks were significantly less intense. semanticscholar.org
| Compound | Molecular Formula | Molecular Weight (g/mol) | Exact Mass (g/mol) |
|---|---|---|---|
| 2-(3,5-Dimethoxyphenyl)-4-thiazolidinecarboxylic acid | C₁₂H₁₅NO₄S | 269.32 | 269.072179 spectrabase.com |
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. The structure of a related compound, 2-thioxo-3N-(2-methoxyphenyl)-5[4'-methyl-3'N-(2'-methoxyphenyl)thiazol-2'(3'H)-ylidene]thiazolidin-4-one, was determined by X-ray diffraction. univ-mosta.dz This compound crystallizes in a monoclinic system with the space group P2₁/c. univ-mosta.dz The crystal cell parameters were determined to be a = 10.618 Å, b = 13.180 Å, and c = 15.101 Å, with a β angle of 97.766°. univ-mosta.dz Such analyses confirm the connectivity of atoms and provide insight into the molecule's conformation and packing in the solid state. univ-mosta.dz The structures of other complex heterocyclic systems incorporating thiazolidine rings have also been confirmed using this technique. mdpi.commdpi.com
Complementary Chromatographic and Spectrophotometric Techniques (e.g., TLC, UV-Vis)
In the structural elucidation and purity assessment of this compound and its analogues, Thin-Layer Chromatography (TLC) and Ultraviolet-Visible (UV-Vis) spectrophotometry serve as indispensable complementary techniques. While TLC is a rapid and effective method for monitoring reaction progress and determining the purity of a sample, UV-Vis spectroscopy provides valuable information about the electronic transitions within the molecule, aiding in the confirmation of its structural features.
Thin-Layer Chromatography is a widely utilized chromatographic technique to separate components of a mixture based on their differential partitioning between a stationary phase, typically a silica gel-coated plate, and a mobile phase, a solvent or solvent mixture. In the context of this compound analogues, TLC is instrumental for qualitatively monitoring the formation of the product during synthesis and for assessing the purity of the final compound.
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. This value is dependent on the polarity of the compound, the stationary phase, and the mobile phase. For thiazolidine derivatives, various solvent systems can be employed to achieve optimal separation. The choice of the mobile phase is critical and is often determined empirically to obtain Rf values that allow for clear separation from starting materials and byproducts. Visualization of the spots on the TLC plate is typically achieved under UV light (at 254 nm or 365 nm) or by using staining agents.
While specific Rf values for this compound are not extensively reported in the literature, a representative table of Rf values for analogous 2-arylthiazolidine derivatives in a given solvent system can be illustrated as follows. These values demonstrate how substitution on the phenyl ring influences the polarity and, consequently, the chromatographic behavior of the compounds.
Table 1: Representative Thin-Layer Chromatography Data for 2-Arylthiazolidine Analogues
| Compound | Substituent (Aryl Group) | Mobile Phase (v/v) | Rf Value |
|---|---|---|---|
| 1 | 3,5-Dimethoxyphenyl | Hexane:Ethyl Acetate (7:3) | 0.45 |
| 2 | Phenyl | Hexane:Ethyl Acetate (7:3) | 0.52 |
| 3 | 4-Chlorophenyl | Hexane:Ethyl Acetate (7:3) | 0.55 |
| 4 | 4-Nitrophenyl | Hexane:Ethyl Acetate (7:3) | 0.38 |
Note: The data presented in this table are hypothetical and serve as an illustrative example of typical TLC results for these types of compounds.
UV-Vis spectrophotometry is another crucial analytical technique used in the characterization of this compound and its analogues. This method measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characterized by one or more absorption maxima (λmax).
The UV-Vis spectrum of a thiazolidine derivative is influenced by the electronic structure of the entire molecule, including the thiazolidine ring and the substituents on the aromatic ring. The presence of the 3,5-dimethoxyphenyl group is expected to produce characteristic absorption bands. The electronic transitions are typically of the π → π* and n → π* type. The exact position and intensity of these bands can provide evidence for the successful synthesis and the electronic environment of the chromophores within the molecule.
For instance, the electronic transitions and the corresponding absorption maxima can be investigated using computational methods like Time-Dependent Density Functional Theory (TD-DFT) to complement experimental findings scielo.org.za. A study on a different thiazolidin-4-one derivative showed absorption bands that were attributed to intramolecular charge transfer as well as π-π* and n-π* transitions scielo.org.za.
The following table provides a representative set of UV-Vis absorption data for this compound and related analogues, illustrating the effect of substituents on the electronic absorption spectra.
Table 2: Representative UV-Vis Spectrophotometric Data for 2-Arylthiazolidine Analogues
| Compound | Substituent (Aryl Group) | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) |
|---|---|---|---|---|
| 1 | 3,5-Dimethoxyphenyl | Methanol | 275 | 12,500 |
| 2 | Phenyl | Methanol | 268 | 11,800 |
| 3 | 4-Chlorophenyl | Methanol | 272 | 13,200 |
| 4 | 4-Nitrophenyl | Methanol | 285 | 15,000 |
Note: The data presented in this table are hypothetical and intended to be illustrative of the UV-Vis spectral properties of these compounds.
Derivatives and Structural Modification Strategies for 2 3,5 Dimethoxyphenyl Thiazolidine
Modifications on the Thiazolidine (B150603) Ring System
The thiazolidine ring is a key heterocyclic motif present in numerous bioactive compounds. nih.gove3s-conferences.org Its structure allows for substitutions and functionalizations at several positions, primarily C2, C4, and C5, enabling the synthesis of diverse chemical libraries. nih.gov
The C2 position of the thiazolidine ring is a common site for introducing aryl substituents. This is typically achieved through the condensation reaction of an appropriate arylaldehyde with an amino acid containing a thiol group, such as L-cysteine. nih.govresearchgate.net While the core subject is 2-(3,5-dimethoxyphenyl)thiazolidine, SAR studies often involve synthesizing analogues with different aryl groups at this position to probe the electronic and steric requirements for biological activity.
A primary strategy for modifying the C4 position involves the use of L-cysteine in the initial synthesis, which directly installs a carboxylic acid group, yielding 2-aryl-thiazolidine-4-carboxylic acid. mcmaster.cajifro.ir This carboxylic acid moiety is a critical functional handle for further derivatization.
The synthesis of 2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a representative example of this class. uni.luchemicalbook.com The presence of both a secondary amine and a carboxylic acid group allows for various chemical transformations, including N-acylation and esterification, to produce a wide range of derivatives. nih.govnanobioletters.com For instance, N-acylation with reagents like acetic anhydride can protect the ring's nitrogen while enabling other modifications. nanobioletters.com Studies have shown that 2-aryl substituted thiazolidine-4-carboxylic acids can exhibit better biological activity compared to their N-acylated derivatives, highlighting the importance of the free secondary amine for certain pharmacological effects. nih.gov
Table 1: Examples of C4-Carboxylic Acid Derivatives and Their Significance
| Derivative Structure | Synthetic Precursor | Significance of C4-COOH Group | Reference |
|---|---|---|---|
| 2-Aryl-thiazolidine-4-carboxylic acid | L-cysteine, Arylaldehyde | Key intermediate for further synthesis; contributes to biological activity. nih.gov | nih.govresearchgate.net |
| N-Acetyl-2-aryl-thiazolidine-4-carboxylic acid | 2-Aryl-thiazolidine-4-carboxylic acid, Acetic Anhydride | Protection of the secondary amine; modulation of physicochemical properties. nanobioletters.com | nanobioletters.com |
The introduction of an exocyclic double bond at the C5 position of the thiazolidine ring is a widely employed strategy to generate 5-arylidene derivatives. semanticscholar.orgijcps.org This modification is typically achieved through a Knoevenagel condensation reaction between a thiazolidine-2,4-dione and various aromatic aldehydes. tandfonline.com This reaction creates a rigidified structure and extends the conjugation of the system, which can significantly influence biological activity.
The resulting 5-arylidene-thiazolidine-2,4-diones are a class of compounds noted for a broad spectrum of pharmacological properties, including antimicrobial, antioxidant, and anticancer effects. tandfonline.comnih.gov The synthesis is often straightforward, allowing for the creation of a large library of compounds by varying the aromatic aldehyde used in the condensation step. tandfonline.com The geometry of the exocyclic double bond is typically of the Z configuration. mdpi.com
Chemical Modifications of the Phenyl Moiety
The phenyl ring provides a large surface for modification, allowing for fine-tuning of the electronic and lipophilic properties of the entire molecule.
The number and position of methoxy (B1213986) groups on the C2-phenyl ring have a profound impact on the biological activity of thiazolidine derivatives. Comparing the 3,5-dimethoxy pattern with other substitutions, such as 3,4-dimethoxy or 3,4,5-trimethoxy, reveals important SAR insights.
Table 2: Comparison of Methoxyl Substitution Patterns on Biological Activity
| Phenyl Substitution | Compound Class | Observed Biological Activity | Reference |
|---|---|---|---|
| 3,5-Dimethoxy | This compound-4-carboxylic acid | Core structure for derivatization. | uni.lu |
| 3,4-Dimethoxy | 2-(3,4-dimethoxyphenyl)thiazolidine | Precursor for derivatives with anti-inflammatory activity. | mdpi.comnih.gov |
The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) onto the phenyl ring is a classic medicinal chemistry strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogens can alter lipophilicity, metabolic stability, and electronic character, potentially leading to enhanced biological activity.
In the context of thiazolidine derivatives, halogenation of the phenyl ring has been explored to enhance antimicrobial and anticancer effects. For instance, studies on thiazolidine-2,4-dione-based hybrids have shown that the presence and position of chlorine atoms on a phenylthiosemicarbazone moiety can significantly influence antibacterial activity. mdpi.com Similarly, research into 1-(3,4,5-trimethoxy)benzylindoline-2,3-diones, which are related structures, found that a 5-bromo substituent resulted in the most potent cytotoxic activity against several human cancer cell lines. researchgate.net These findings underscore the strategic importance of halogen substitution in optimizing the therapeutic potential of thiazolidine-based compounds.
Design and Synthesis of Hybrid Molecular Structures Incorporating the Thiazolidine Core
The design of hybrid molecular structures is a prominent strategy in medicinal chemistry aimed at combining two or more pharmacophores into a single molecule. This approach can lead to compounds with enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles. The this compound scaffold, while a specific entity, is part of the broader class of thiazolidine derivatives that are frequently utilized in the construction of such hybrids. The primary strategies for creating hybrid molecules from a thiazolidine core involve functionalization at the nitrogen atom (N-3) or the methylene (B1212753) group (C-5).
A common synthetic approach to thiazolidine-based hybrids involves the Knoevenagel condensation of a thiazolidine-2,4-dione with an aldehyde, followed by further modifications. This method allows for the introduction of a variety of substituents and the linking of different molecular moieties.
One notable example of a hybrid structure incorporating the 3,5-dimethoxyphenyl motif is N-(3,5-Dimethoxyphenyl)-2-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide. nih.gov In this molecule, the 3,5-dimethoxyphenyl group is part of an acetamide fragment that is linked to a phenoxy-thiazolidine-2,4-dione moiety. The synthesis of this and related compounds often follows a convergent approach, where different fragments of the final molecule are synthesized separately and then combined.
A general synthetic pathway to such hybrids can be initiated with the reaction of an aniline derivative, such as 3,5-dimethoxyaniline, with a haloacetyl chloride to form a 2-halo-N-phenylacetamide intermediate. nih.gov This intermediate can then undergo a substitution reaction with a hydroxybenzaldehyde to introduce the aldehyde functionality necessary for the subsequent condensation step. The resulting formylphenoxy-acetamide is then condensed with thiazolidine-2,4-dione in the presence of a base, such as piperidine, to yield the 5-benzylidene-thiazolidine-2,4-dione core.
Further hybridization can be achieved by N-substitution on the thiazolidine-2,4-dione ring. For instance, the nitrogen atom of the thiazolidine-2,4-dione can be alkylated with a reactive species, such as 9-(bromomethyl)acridine, to introduce another pharmacologically active group like acridine. nih.gov This reaction is typically carried out in a suitable solvent like acetone with a base such as anhydrous sodium carbonate.
The table below summarizes the key intermediates and the final hybrid compound in a representative synthesis.
| Compound Name | Structure | Role in Synthesis | Synthetic Step |
|---|---|---|---|
| 3,5-Dimethoxyaniline | C8H11NO2 | Starting Material | Reaction with a haloacetyl chloride |
| 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide | C10H12ClNO3 | Intermediate | Formation of the acetamide linker |
| 2-(4-Formylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide | C17H17NO5 | Intermediate | Introduction of the aldehyde group |
| N-(3,5-Dimethoxyphenyl)-2-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide | C20H18N2O6S | Intermediate for further hybridization | Knoevenagel condensation with thiazolidine-2,4-dione |
| 2-(4-{[(5Z)-3-[(Acridin-9-yl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(3,5-dimethoxyphenyl)acetamide | C34H27N3O6S | Final Hybrid Molecule | N-alkylation with 9-(bromomethyl)acridine |
While the direct use of this compound as a starting material for hybrid synthesis is not extensively documented, the principles of N-alkylation and C-5 functionalization of the thiazolidine ring are well-established methods for creating such hybrid molecules. These strategies offer a versatile platform for the development of novel compounds with potentially synergistic or enhanced biological activities.
Computational Chemistry and in Silico Investigations of 2 3,5 Dimethoxyphenyl Thiazolidine Systems
Molecular Docking Studies
Quantification of Binding Affinities and Interaction Energies
Computational docking studies are fundamental in quantifying the binding affinities and interaction energies between a ligand, such as a 2-(3,5-Dimethoxyphenyl)thiazolidine derivative, and its target protein. These studies predict the preferred orientation of a molecule when bound to a receptor and estimate the strength of the interaction, often expressed as a binding energy in kcal/mol. For the broader class of thiazolidine (B150603) derivatives, molecular docking has been extensively used to predict binding affinities with various biological targets.
For instance, studies on 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B) have shown binding affinity values ranging from -7.30 to -8.18 kcal/mol. mdpi.com The reference ligand in one such study exhibited a binding affinity of -7.19 kcal/mol. mdpi.com These values indicate a strong and stable interaction within the active site of the enzyme. The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, ionic interactions, and water bridges. mdpi.com In silico molecular modeling of certain thiazolidine-2,4-dione derivatives has also revealed strong binding affinities to the active sites of tubulin. researchgate.net
The analysis of these interactions is critical. For example, in the context of VEGFR-2 inhibition, derivatives of thiazolidine-2,4-dione have been shown to form key hydrogen bonds and multiple hydrophobic interactions within the enzyme's hinge region and allosteric hydrophobic pocket. plos.org The specific interactions, such as hydrogen bond formation with lysine residues, are often crucial for the compound's affinity and inhibitory activity. researchgate.net
Table 1: Examples of Calculated Binding Affinities for Thiazolidine Derivatives
| Compound Class | Target Protein | Binding Affinity Range (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| 5-(substituted benzylidene) thiazolidine-2,4-diones | PTP1B | -7.30 to -8.18 | Hydrogen bonds, hydrophobic interactions mdpi.com |
| Thiazolidine-2,4-dione derivatives | VEGFR-2 | Not specified | Hydrogen bonds, hydrophobic interactions plos.org |
| Thiazolidine-2,4-diones | Tubulin | Not specified | Strong binding to active sites researchgate.net |
This table presents data for structurally related compounds to illustrate the typical binding affinities observed for the thiazolidine scaffold.
Conformational Analysis of Optical Isomers within Enzyme Clefts
The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation about single bonds. For molecules like this compound, which can exist as different optical isomers (enantiomers), understanding their preferred conformation within an enzyme's active site is paramount.
Computational methods, such as Density Functional Theory (DFT) calculations, are employed to determine the most stable conformations of these molecules. uoa.gr These theoretical calculations are often complemented by experimental data from 2D NMR spectroscopy (e.g., NOESY) to validate the predicted structures in solution. uoa.gruoa.gr Studies on related thiazolidin-4-one derivatives have shown that these molecules can adopt specific stable conformations, such as an 'exo' conformation. uoa.gr
The presence of prototropic tautomerism (e.g., amino/imino forms) is another critical aspect of conformational analysis for this class of compounds. researchgate.netnih.gov Research on 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one, a structurally similar compound, used X-ray crystallography and FTIR spectroscopy alongside ab initio calculations to determine that the 2-amino tautomer is the most probable form in the solid state. nih.gov
Within an enzyme cleft, the specific conformation adopted by a ligand dictates its ability to interact with key amino acid residues. Intrinsic enzyme dynamics, even in regions distant from the active site, can influence which conformations are favored and are correlated with catalytic activity. nih.govresearchgate.net Therefore, analyzing the conformational space of each optical isomer is essential to explain differences in their biological activity, as one isomer may fit more favorably into the binding pocket than the other, leading to a more stable and effective interaction.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide powerful insights into the dynamic behavior of a ligand-receptor complex over time. nih.gov These simulations model the movements and interactions of atoms and molecules, offering a detailed view of the conformational stability of the ligand within the enzyme's binding site and the dynamics of its interactions. nih.govresearchgate.net
For thiazolidine derivatives, MD simulations have been used to confirm the stability of the docking poses predicted by initial computational studies. mdpi.complos.org Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and remains stable.
Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues, helping to identify which parts of the protein are flexible and which are stable upon ligand binding.
Radius of Gyration (RoG): This parameter assesses the compactness of the protein-ligand complex.
Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time, highlighting key stable interactions. nih.gov
Studies on thiazole-containing compounds have used these analyses to confirm stable binding within the target enzyme. nih.gov Similarly, MD simulations of thiazolidine-2,4-dione inhibitors targeting VEGFR-2 have demonstrated the stability of the ligand within the active site, reinforcing the predictions from molecular docking. plos.org This computational approach is invaluable for validating potential drug candidates by ensuring that their interactions with the target are not transient but are maintained over a physiologically relevant timescale.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools provide a rapid and cost-effective way to assess these characteristics computationally, helping to identify potential liabilities early in the drug discovery process. mdpi.com Online web tools like SwissADME are commonly used to calculate various physicochemical and pharmacokinetic descriptors. ymerdigital.com
For thiazolidine derivatives, in silico ADME studies have been widely reported. ymerdigital.comnih.gov These predictions cover several key areas:
Absorption: Parameters like Human Intestinal Absorption (HIA) predict how well a compound will be absorbed from the gut. samipubco.com Skin permeability (Log Kp) is another important absorption parameter; molecules with a more negative log Kp value are predicted to be less skin permeant. ymerdigital.com
Distribution: The ability of a compound to cross the Blood-Brain Barrier (BBB) is a critical factor for drugs targeting the central nervous system and for avoiding CNS side effects for other drugs. samipubco.com
Metabolism: A crucial aspect of ADME is the compound's interaction with Cytochrome P450 (CYP) enzymes, which are major enzymes involved in drug metabolism. In silico models can predict whether a compound is likely to be an inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). ymerdigital.com Inhibition of these enzymes can lead to drug-drug interactions.
Excretion: While not always directly predicted in simple terms, factors related to metabolism and solubility provide clues about the likely route of excretion.
These computational predictions help to build a "drug-likeness" profile for a molecule, guiding the selection and optimization of lead compounds with favorable ADME characteristics. mdpi.comnih.gov
Table 2: Representative In Silico Predicted ADME Properties for Thiazolidine Analogs
| ADME Parameter | Prediction/Finding | Significance |
|---|---|---|
| Human Intestinal Absorption (HIA) | Many thiazolidin-4-one derivatives are predicted to have good HIA. samipubco.com | Indicates potential for good oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Most derivatives are predicted not to cross the BBB. samipubco.com | Suggests a lower likelihood of CNS-related side effects. |
| Skin Permeability (Log Kp) | Some analogs are predicted to be poor skin permeants. ymerdigital.com | Important for assessing topical delivery or accidental exposure. |
This table summarizes general findings for the thiazolidine class of compounds based on available in silico studies.
In Vitro and Mechanistic Biological Investigations of 2 3,5 Dimethoxyphenyl Thiazolidine Analogues
Antineoplastic and Cytotoxic Activity Studies (In Vitro)
Evaluation against Various Cancer Cell Lines (e.g., HeLa, HCT116, A2780, LN229)
Analogues of 2-(3,5-Dimethoxyphenyl)thiazolidine have been the subject of numerous studies to evaluate their potential as antineoplastic agents. The cytotoxic effects of these compounds have been assessed across a variety of human cancer cell lines.
In one study, a series of thiazolidine-2,4-dione-acridine hybrids were synthesized and evaluated for their cytotoxic properties. nih.gov A compound featuring the 3,5-dimethoxyphenyl group, N-(3,5-Dimethoxyphenyl)-2-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide, demonstrated notable activity against the HCT116 colorectal cancer cell line with a half-maximal inhibitory concentration (IC50) of 10.20 µM. nih.gov However, this particular derivative also showed relatively high activity against non-cancerous cell lines, indicating low selectivity. nih.gov Another study focusing on thiazolidine-2,4-dione-biphenyl derivatives reported moderate to good activity against several cancer cell lines, including HeLa (cervical cancer). nih.gov
Thiadiazole–thiazolidinone hybrids have also been investigated for their cytotoxic efficacy against human cancer cell lines such as HCT-116 (colorectal carcinoma). nih.gov Furthermore, substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones bearing a dimethoxyphenyl group were prepared and evaluated for their ability to inhibit cell proliferation. nih.gov
The table below summarizes the cytotoxic activity of selected this compound analogues against various cancer cell lines.
| Compound Analogue | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| N-(3,5-Dimethoxyphenyl)-2-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide | HCT116 | Colorectal Carcinoma | 10.20 ± 2.10 | nih.gov |
| Thiazolidine-2,4-dione-acridine hybrid with 3,5-dimethoxyphenyl ring | A2780 | Ovarian Adenocarcinoma | 15.00 ± 1.40 | nih.gov |
Mechanistic Investigations of Cytotoxicity (e.g., Apoptosis Induction, Cell Cycle Modulation)
Research into the mechanisms of cytotoxicity for thiazolidine (B150603) analogues has revealed their ability to interfere with fundamental cellular processes, including apoptosis and cell cycle progression. Thiazolidine-2,4-diones have been shown to induce apoptosis, arrest the cell cycle, and promote differentiation in various cancer cell lines. nih.gov
Studies on thiazolides, a class of compounds containing the thiazolidine scaffold, have demonstrated that they can induce G1 cell cycle arrest in colorectal cancer cells, including the HCT116 line. researchgate.net This cell cycle arrest occurs independently of apoptosis induction. researchgate.net Further investigation into the apoptotic mechanism revealed that thiazolides trigger the mitochondrial apoptosis pathway, which is orchestrated by the Bcl-2 family of proteins. uni-konstanz.de The process involves the activation of p38 and Jun kinase, which in turn increases the expression of the pro-apoptotic proteins Bim and Puma. dntb.gov.ua
Other 4-thiazolidinone derivatives have been found to induce apoptosis through both intrinsic and extrinsic pathways. mdpi.com This is evidenced by their capacity to reduce the mitochondrial membrane potential and activate caspases 7, 8, 9, and 10 in breast cancer cells. mdpi.com The increased generation of reactive oxygen species (ROS) in treated cells suggests a role for ROS-mediated mechanisms in the anticancer potential of these compounds. mdpi.com Some derivatives have also been shown to significantly increase caspase-3 activity, a key executioner caspase in apoptosis. nih.gov In HCT-116 cells, certain nicotinamide-based derivatives were found to arrest cell growth at the pre-G1 and G2-M phases and to induce both early and late apoptosis. nih.gov
Identification of Enzyme Target Inhibition in Cancer Pathways (e.g., CDK2, AURKA, VEGFR-2)
The antineoplastic activity of thiazolidine analogues has been linked to the inhibition of specific enzymes that are critical for cancer cell proliferation and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of tumor angiogenesis, has been identified as a potent molecular target for these compounds. nih.govnih.gov The discovery of small molecule inhibitors that target VEGFR-2 is of high interest in anticancer research. nih.govresearchgate.net Several new thiazolidine-2,4-diones have been designed and synthesized as potential apoptotic inducers that target VEGFR-2 kinase. semanticscholar.org
In addition to VEGFR-2, other enzyme targets have been identified. Docking simulations and direct enzymatic assays have pointed to human Topoisomerases I and II (hTopos I and II) as possible targets for hybrid compounds containing thiazolidinedione, trimethoxybenzene, and thiazole pharmacophores. mdpi.comnih.gov These enzymes are essential for managing DNA topology during cellular processes, and their inhibition can lead to catastrophic DNA damage and cell death. nih.gov One such hybrid compound was found to inhibit both hTopo I and II, leading to apoptosis in MCF-7 breast cancer cells. mdpi.comnih.gov
Antimicrobial Activity (In Vitro)
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli)
Thiazolidine derivatives have demonstrated a broad spectrum of antibacterial activity. Various studies have evaluated novel thiazolidine-2,4-dione derivatives against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.govresearchgate.net
In one study, a series of thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and tested. nih.gov While most compounds showed no activity against Gram-positive bacteria, one compound, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, was active against S. aureus. Several other derivatives displayed weak to moderate activity against Gram-negative bacteria, including E. coli and Pseudomonas aeruginosa. nih.gov Another investigation into thiazolidinone derivatives revealed potent bactericidal and anti-biofilm activities against S. aureus, including multidrug-resistant strains like MRSA. nih.gov
A series of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids were also synthesized and tested against reference bacterial strains. mdpi.com The most active of these compounds possessed a minimum inhibitory concentration (MIC) as low as 3.91 mg/L, with activity similar to or higher than reference drugs like oxacillin and cefuroxime. mdpi.com
The table below presents the minimum inhibitory concentration (MIC) values for selected thiazolidine analogues against various bacterial strains.
| Compound Analogue | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Thiazolidine-2,4-dione derivative 1a | Staphylococcus aureus | Positive | 1-32 | researchgate.net |
| 4-thioxo-thiazolidin-2-one derivative 2a | Staphylococcus aureus | Positive | 1-32 | researchgate.net |
| 4-thioxo-thiazolidin-2-one derivative 2b | Staphylococcus aureus | Positive | 1-32 | researchgate.net |
| Furan-based pyrimidine-thiazolidinone 8a | Escherichia coli | Negative | 12.5 | niscpr.res.in |
| Furan-based pyrimidine-thiazolidinone 8a | Pseudomonas aeruginosa | Negative | 50 | niscpr.res.in |
| Furan-based pyrimidine-thiazolidinone 8o | Pseudomonas aeruginosa | Negative | 50 | niscpr.res.in |
Antifungal Efficacy against Pathogenic Fungi (e.g., Candida spp., Aspergillus spp.)
Analogues of thiazolidine have also been recognized for their significant antifungal properties. nih.gov A number of studies have focused on their efficacy against clinically relevant fungal pathogens, including various species of Candida and Aspergillus. nih.govmdpi.com
Novel derivatives of Mycosidine, a 3,5-substituted thiazolidine-2,4-dione, have been synthesized and tested for in vitro antifungal activity. nih.govresearchgate.net Some of these compounds exhibited high fungistatic and fungicidal activity and were observed to cause morphological changes in the cell wall of Candida yeast cells. nih.govresearchgate.net The antifungal activity of these Mycosidine congeners was found to be associated with glucose transport. researchgate.net
Other research has explored furan-based pyrimidine-thiazolidinones, which were tested for their antifungal efficacy against Candida albicans and Aspergillus niger. niscpr.res.in Certain compounds in this series demonstrated potent activity against A. niger with an MIC value of 100 μg/mL. niscpr.res.in Similarly, an in vitro screening of 3,5-disubstituted thiazolidine-2,4-diones against Candida albicans revealed moderate antifungal activity. researchgate.net
The table below details the minimum inhibitory concentration (MIC) values for selected thiazolidine analogues against pathogenic fungal strains.
| Compound Analogue | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Furan-based pyrimidine-thiazolidinone 8d | Aspergillus niger | 100 | niscpr.res.in |
| Furan-based pyrimidine-thiazolidinone 8e | Aspergillus niger | 100 | niscpr.res.in |
| Furan-based pyrimidine-thiazolidinone 8f | Candida albicans | 100 | niscpr.res.in |
| Furan-based pyrimidine-thiazolidinone 8k | Aspergillus clavatus | 100 | niscpr.res.in |
| 2,4,5 trisubstituted-1,2,3-triazole analogue GKV10 | Candida tropicalis | 0.49 | nih.gov |
| 2,4,5 trisubstituted-1,2,3-triazole analogue GKV11 | Candida tropicalis | 0.49 | nih.gov |
| 2,4,5 trisubstituted-1,2,3-triazole analogue GKV15 | Candida tropicalis | 0.49 | nih.gov |
| 2,4,5 trisubstituted-1,2,3-triazole analogue GKV15 | Aspergillus niger | 0.98 | nih.gov |
Inhibition of Microbial Virulence Factors (e.g., P. aeruginosa PhzS)
Thiazolidinone derivatives have been identified as inhibitors of PhzS, a key enzyme in the pyocyanin biosynthesis pathway of Pseudomonas aeruginosa. nih.govnih.govsemanticscholar.org Pyocyanin is a significant virulence factor for this opportunistic pathogen. Studies have shown that compounds bearing the thiazolidinone ring can effectively inhibit P. aeruginosa PhzS (PaPhzS). nih.govnih.govsemanticscholar.org
A molecular simplification approach led to the development of an optimized lead compound, 5-(2,4-dimethoxyphenyl)thiazolidine-2,4-dione, which demonstrated a tenfold improvement in affinity for PaPhzS with a dissociation constant (Kd) of 1.68 µM. nih.govnih.govsemanticscholar.org This compound acts as a competitive inhibitor with respect to NADH, a crucial cofactor for the enzyme. nih.govnih.govsemanticscholar.org Further research has suggested that an unsubstituted nitrogen atom in the thiazolidinone ring is important for PaPhzS inhibition. nih.govnih.govsemanticscholar.org
Anti-inflammatory Activity (In Vitro and Mechanistic)
Derivatives of thiazolidinone have been investigated for their potential to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. nih.gov Certain 2-imino-4-thiazolidinones and 5-arylidene-2-imino-4-thiazolidinones have been evaluated for their ability to inhibit COX-1 and COX-2. nih.gov For instance, 5-(3-methoxyphenylidene)-2-phenylimino-3-propyl-4-thiazolidine exhibited significant anti-inflammatory activity, and its mechanism was linked to the inhibition of COX enzymes in murine monocyte/macrophage J774 cells. nih.gov
The substitution pattern on the benzene rings of these analogues has been shown to influence their inhibitory activity. For example, the presence of substituents like 2-NO₂, 4-NO₂, 3-Cl, 4-Cl, and 4-OH-3,5-OMe can increase LOX inhibition. nih.gov Some thiazolidinone derivatives have demonstrated dual inhibition of both COX and 5-LOX enzymes. nih.gov For instance, certain "type B hydroxamic acid" derivatives were identified as dual COX-2 and 5-LOX inhibitors, with one compound showing a 5-LOX IC₅₀ of 1.04 ± 0.22 µM and a COX-2 IC₅₀ of 36.18 ± 3.08 µM. nih.gov
Beyond direct enzyme inhibition, thiazolidinediones have been shown to modulate cellular inflammatory pathways. These compounds are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating inflammation. nih.gov The anti-inflammatory effects of some thiazolidinediones are thought to be mediated through their interaction with the glucocorticoid receptor (GR) pathway. doi.org
Antioxidant Properties (In Vitro)
Several in vitro assays have demonstrated the antioxidant potential of thiazolidine-2,4-dione derivatives. nih.govmdpi.comnih.gov These compounds can exhibit their antioxidant effects through mechanisms such as hydrogen atom transfer, electron transfer, or chelation of transition metals. nih.gov
Phenolic derivatives of thiazolidine-2,4-dione have shown potent antiradical and electron-donating activities, with some compounds displaying radical scavenging activity comparable to reference antioxidants. nih.gov For example, in a DPPH radical scavenging assay, certain polyphenolic compounds exhibited high scavenging activity, with one derivative showing 92.55% inhibition. nih.gov Another study found that a thiazolidinone derivative demonstrated a DPPH scavenging activity of 33.98%. nih.gov
The antioxidant capacity of these compounds has also been evaluated using the ferric reducing antioxidant power (FRAP) and thiobarbituric acid reactive substances (TBARS) assays. nih.gov In the TBARS test, which measures the inhibition of lipid peroxidation, some thiazolidinone derivatives showed significant activity, with one compound inhibiting lipid peroxidation by 66.71%. nih.gov
Other Mechanistic Biological Activities (In Vitro)
Thiazolidine analogues have been investigated for their inhibitory effects on other enzymes, including cholinesterases, tyrosinase, and urease.
In a study of 2-(substituted phenyl)thiazolidine-4-carboxamide derivatives, one compound exhibited significant inhibitory potential against mushroom tyrosinase with an IC₅₀ value of 16.5 ± 0.37 µM, which was comparable to the standard inhibitor, kojic acid (IC₅₀ = 15.9 ± 2.5 µM). mdpi.com Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications. nih.gov
Some hydrazone derivatives have also been evaluated for their anticholinesterase and urease inhibitory activities. researchgate.net One compound showed notable urease inhibitory activity with an IC₅₀ value of 19.20 ± 0.48 µM, which was more potent than the standard thiourea (IC₅₀ = 23.08 ± 0.19 µM). researchgate.net Additionally, certain thiazolidinone derivatives have shown inhibitory activity against butyrylcholinesterase (BChE), with one compound exhibiting 67.7% inhibition. researcherslinks.com
Data Tables
Table 1: Inhibition of P. aeruginosa PhzS by a Thiazolidinedione Analogue
| Compound | Affinity (Kd) | Inhibition Mode |
| 5-(2,4-dimethoxyphenyl)thiazolidine-2,4-dione | 1.68 µM | Competitive to NADH |
Data sourced from multiple studies. nih.govnih.govsemanticscholar.org
Table 2: In Vitro Anti-inflammatory Enzyme Inhibition by Thiazolidinone Analogues
| Compound Class | Target Enzyme | IC₅₀ Value |
| "Type B hydroxamic acid" derivative | 5-LOX | 1.04 ± 0.22 µM |
| "Type B hydroxamic acid" derivative | COX-2 | 36.18 ± 3.08 µM |
Data sourced from a study on dual COX-2 and 5-LOX inhibitors. nih.gov
Table 3: In Vitro Antioxidant Activity of Thiazolidinone Derivatives
| Assay | Compound | Activity |
| DPPH Scavenging | Polyphenolic thiazolidine-2,4-dione | 92.55% inhibition |
| TBARS (Lipid Peroxidation Inhibition) | Thiazolidinone derivative | 66.71% inhibition |
Data sourced from multiple antioxidant studies. nih.govnih.gov
Table 4: In Vitro Enzyme Inhibition by Thiazolidine Analogues
| Compound Class | Target Enzyme | IC₅₀ Value |
| 2-(substituted phenyl)thiazolidine-4-carboxamide | Mushroom Tyrosinase | 16.5 ± 0.37 µM |
| Hydrazone derivative | Urease | 19.20 ± 0.48 µM |
Data sourced from studies on tyrosinase and urease inhibition. mdpi.comresearchgate.net
Receptor Agonism/Antagonism Studies (e.g., Peroxisome Proliferator-Activated Receptor gamma (PPARγ))
Extensive literature searches for in vitro studies detailing the direct interaction of this compound with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) have not yielded specific research findings or data on its agonistic or antagonistic activities. While the broader class of thiazolidine-containing compounds, particularly thiazolidinediones, has been extensively investigated as modulators of PPARγ, specific experimental data for the this compound analogue remains unavailable in the current body of scientific literature.
The thiazolidinedione (TZD) class of compounds are well-established as potent agonists of PPARγ, a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. nih.govnih.gov The activation of PPARγ by synthetic ligands like TZDs leads to a cascade of gene expression changes that ultimately enhance insulin sensitivity. nih.gov The general structure of these agonists typically includes a thiazolidine-2,4-dione headgroup, a central linker, and a hydrophobic tail moiety, all of which contribute to the binding affinity and efficacy at the PPARγ ligand-binding domain. nih.gov
Research in this area has led to the design and synthesis of numerous thiazolidine derivatives with the aim of developing novel PPARγ modulators with improved therapeutic profiles. nih.govnih.govnih.gov These studies often involve molecular docking simulations to predict binding interactions and subsequent in vitro assays, such as competitive binding assays and reporter gene assays, to quantify the agonistic or antagonistic potential of the synthesized compounds. nih.govnih.govmdpi.com For instance, the development of novel thiazolidinedione derivatives has demonstrated significant PPARγ modulatory activity, leading to hypoglycaemic effects in preclinical models. nih.gov
However, despite the extensive research into the structure-activity relationships of thiazolidine-based compounds as PPARγ ligands, specific experimental data for this compound is not currently available. Therefore, no quantitative data on its binding affinity (e.g., IC50 or Ki values) or functional activity (e.g., EC50 values for agonism or antagonism) can be presented. Further experimental investigation is required to characterize the potential interaction of this compound with the PPARγ receptor and determine its activity profile.
Structure Activity Relationship Sar Analysis of 2 3,5 Dimethoxyphenyl Thiazolidine and Its Analogues
Influence of Substitutions on the Thiazolidine (B150603) Ring on Biological Potency and Selectivity
The thiazolidine ring, a five-membered heterocyclic motif containing sulfur and nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Substitutions at various positions on this ring have been shown to significantly impact the biological potency and selectivity of 2-(3,5-Dimethoxyphenyl)thiazolidine analogues. The positions available for substitution on the thiazolidine nucleus, namely C2, C4, and C5, as well as the nitrogen atom at position 3, offer opportunities to modulate the compound's physicochemical properties and its interaction with biological targets. nih.gov
For instance, the introduction of a carboxylic acid group at the C4 position of 2-(substituted phenyl)thiazolidine has been explored in the development of novel tyrosinase inhibitors. This modification, inspired by the natural substrates of tyrosinase, L-tyrosine and L-DOPA, led to the discovery of compounds with significant inhibitory activity. nih.gov
Furthermore, the nature of substituents on the thiazolidine ring can dictate the type of biological activity observed. For example, the bactericidal activity of thiazolidinedione derivatives has been found to be more dependent on the substitution pattern on the heterocyclic ring rather than on the aromatic moiety.
Role of the 3,5-Dimethoxyphenyl Moiety and its Structural Variants in Modulating Biological Activity
The 3,5-dimethoxyphenyl group attached to the C2 position of the thiazolidine ring is a key determinant of the biological activity of the parent compound. The number and position of methoxy (B1213986) groups on the phenyl ring play a critical role in modulating the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.
In a study comparing various substitution patterns, a compound with a 3,5-dimethoxyphenyl group exhibited different cytotoxic profiles compared to its 3,4,5-trimethoxyphenyl analogue. This highlights the sensitivity of biological activity to the precise arrangement of methoxy substituents. For instance, in one study, 3,5-disubstituted-thiazolidine-2,4-diones were found to inhibit the proliferation of U937 cells, underscoring the potential of this substitution pattern in anticancer research. orientjchem.org
The importance of the dimethoxy substitution pattern is further supported by research on 5-(2,4-dimethoxyphenyl)thiazolidine-2,4-dione, which demonstrated a significant improvement in affinity for a bacterial enzyme compared to other derivatives. This suggests that the electronic and conformational effects imparted by the two methoxy groups are favorable for binding to specific biological targets. tandfonline.comsemanticscholar.org
The following table summarizes the activity of some 2-arylthiazolidine-4-carboxylic acid derivatives as tyrosinase inhibitors, illustrating the influence of the phenyl ring substitution pattern.
| Compound | Substituent on Phenyl Ring | Tyrosinase Inhibitory Activity (%) at 20 µM |
| 2g | 2,4-dimethoxy | 66.47 |
| 2a-f, h-j | Other substitutions | Data not specified |
Data sourced from a study on 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. nih.gov
Correlation between Computational Predictions and Experimental Biological Outcomes in SAR Studies
The integration of computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, with experimental biological evaluation has become an invaluable tool in the rational design of novel therapeutic agents. These in silico approaches provide insights into the potential binding modes and affinities of compounds with their biological targets, thereby guiding the synthesis of more potent and selective analogues.
For thiazolidine derivatives, numerous studies have successfully correlated computational predictions with experimental outcomes. For example, in the development of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as tyrosinase inhibitors, molecular docking simulations were used to predict the binding affinity of the most potent compound, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g), with mushroom tyrosinase. The high predicted binding affinity was consistent with the experimentally observed competitive inhibition of the enzyme. nih.gov
Similarly, in the design of novel VEGFR-2 inhibitors based on the thiazolidine-2,4-dione scaffold, molecular docking and molecular dynamics (MD) simulations were employed to understand the structural and kinetic characteristics of the ligand-receptor complex. The computational results for the most potent compound showed a strong correlation with its in vitro anti-VEGFR-2 efficacy and antiproliferative activities against cancer cell lines. nih.govnih.gov These studies underscore the predictive power of computational models in identifying key structural features required for biological activity and in prioritizing candidates for synthesis and further biological testing.
The following table provides examples of studies on thiazolidinone derivatives where computational predictions were correlated with experimental findings.
| Thiazolidinone Derivative Class | Biological Target | Computational Method(s) | Key Findings Correlation |
| 2-(Substituted phenyl)thiazolidine-4-carboxylic acids | Tyrosinase | Molecular Docking | High predicted binding affinity of the 2,4-dimethoxy analogue correlated with potent competitive inhibition. nih.gov |
| Thiazolidine-2,4-diones | VEGFR-2 | Molecular Docking, MD Simulations | Predicted binding modes and stability of the lead compound correlated with high in vitro inhibitory and anticancer activity. nih.govnih.gov |
Future Perspectives and Emerging Research Avenues for 2 3,5 Dimethoxyphenyl Thiazolidine Chemistry
Development of Novel and Green Synthetic Strategies for Scalable Production
The development of efficient, environmentally benign, and scalable synthetic methods is crucial for the sustainable production of 2-(3,5-dimethoxyphenyl)thiazolidine derivatives. Future research in this area is expected to focus on several key innovations:
Green Chemistry Approaches: Conventional synthetic methods for thiazolidinones often involve hazardous solvents, harsh reaction conditions, and produce significant waste. ijpsdronline.com Green chemistry principles are increasingly being applied to mitigate these issues. The use of natural catalysts, such as lemon juice, and environmentally benign solvents like water, offers a promising alternative. researchgate.net For instance, the Knoevenagel condensation, a key step in the synthesis of many thiazolidinone derivatives, can be efficiently carried out in an aqueous medium at room temperature using L-tyrosine as a catalyst. Other green techniques being explored include microwave-assisted synthesis and ultrasonication, which can significantly reduce reaction times and improve yields. ijpsdronline.com
One-Pot, Multi-Component Reactions: To streamline the synthesis of complex thiazolidinone-based molecules, one-pot, multi-component reactions are gaining traction. These reactions, where multiple steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. nih.govsemanticscholar.org The development of novel multi-component strategies for the synthesis of this compound derivatives will be a key area of future research.
Scalable Production Methods: While many synthetic methods are effective at the laboratory scale, their translation to large-scale industrial production can be challenging. Future research will need to address the scalability of these novel synthetic strategies. rsc.org This includes the development of continuous flow processes and the use of robust and reusable catalysts. nih.govnih.gov The goal is to establish manufacturing processes that are not only economically viable but also have a minimal environmental footprint.
| Synthetic Strategy | Key Features | Potential Advantages |
| Green Chemistry | Use of natural catalysts (e.g., lemon juice, L-tyrosine), aqueous reaction media, microwave irradiation, ultrasonication. ijpsdronline.comresearchgate.net | Reduced environmental impact, lower cost, improved safety. |
| One-Pot Reactions | Multiple reaction steps in a single vessel. nih.gov | Increased efficiency, reduced waste, cost-effective. nih.gov |
| Scalable Production | Continuous flow synthesis, reusable catalysts. nih.govrsc.orgnih.gov | Suitable for industrial-scale manufacturing, economically viable. rsc.org |
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
While the biological activities of thiazolidinone derivatives against known targets are well-documented, a vast landscape of potential new applications remains to be explored. Future research will focus on identifying novel biological targets and elucidating the underlying mechanistic pathways.
Identification of Novel Targets: The structural versatility of the 2,4-thiazolidinedione (B21345) core makes it a promising scaffold for targeting a wide range of proteins. rsc.org Beyond the well-established targets like PPARγ and PTP1B, researchers are now looking to identify new protein-protein interactions and allosteric binding sites that can be modulated by this compound derivatives. drugdiscoverychemistry.comnih.gov This will involve high-throughput screening against diverse target classes and the use of chemoproteomics approaches to identify cellular binding partners.
Elucidation of Mechanistic Pathways: A deeper understanding of how these compounds exert their biological effects is crucial for their development as therapeutic agents. Future studies will employ a combination of biochemical, cellular, and in vivo models to unravel the complex signaling pathways modulated by this compound derivatives. This includes investigating their effects on gene expression, protein function, and metabolic pathways. For example, some thiazolidinone derivatives have been shown to inhibit signaling cascades such as the Raf/MEK/ERK and PI3K/Akt pathways, and further investigation into these and other pathways is warranted. mdpi.com
Application of Advanced Computational Methodologies for Rational Drug Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. mdpi.com The application of these methods to the design of novel this compound derivatives is expected to accelerate the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are used to correlate the chemical structure of a compound with its biological activity. mdpi.com By developing robust QSAR models for this compound derivatives, researchers can predict the activity of new compounds before they are synthesized, thereby prioritizing the most promising candidates for further investigation. mdpi.com
Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding mode of a ligand to its target protein, providing valuable insights into the key interactions that govern binding affinity. mdpi.comnih.gov Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of the binding process. nih.gov These methods are crucial for the rational design of new derivatives with enhanced binding affinity and selectivity. biointerfaceresearch.com
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials. nih.gov In silico ADMET prediction models can be used to assess the drug-likeness of new this compound derivatives at an early stage of the drug discovery process, helping to identify and eliminate compounds with unfavorable pharmacokinetic or toxicity profiles. biointerfaceresearch.comnih.gov
| Computational Method | Application in Drug Design |
| QSAR | Predicts biological activity based on chemical structure. mdpi.com |
| Molecular Docking | Predicts the binding mode of a ligand to its target. mdpi.comnih.gov |
| Molecular Dynamics | Simulates the dynamic behavior of the ligand-protein complex. nih.gov |
| ADMET Prediction | Assesses the pharmacokinetic and toxicity profiles of drug candidates. biointerfaceresearch.comnih.gov |
Integration with Fragment-Based Drug Discovery and Combinatorial Chemistry Approaches
The integration of this compound chemistry with modern drug discovery platforms like fragment-based drug discovery (FBDD) and combinatorial chemistry offers exciting new opportunities for the rapid identification and optimization of novel drug leads. ijddd.com
Fragment-Based Drug Discovery (FBDD): FBDD is a powerful approach for identifying small, low-affinity "fragments" that bind to a biological target. drugdiscoverychemistry.combu.edu These fragments can then be grown or linked together to create more potent and selective lead compounds. bu.edu The thiazole scaffold, a key component of this compound, has been identified as a valuable building block in FBDD campaigns. nih.gov Future FBDD screens are likely to identify novel fragments that can be elaborated into new classes of this compound-based inhibitors.
Combinatorial Chemistry: Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. pharmaerudition.org By applying combinatorial approaches to the synthesis of this compound derivatives, researchers can quickly explore a vast chemical space and identify compounds with desired biological activities. nih.gov The combination of combinatorial synthesis and high-throughput screening is a powerful engine for drug discovery. pharmaerudition.org
| Drug Discovery Approach | Description |
| Fragment-Based Drug Discovery | Identifies small, low-affinity fragments that bind to a target, which are then optimized into lead compounds. drugdiscoverychemistry.combu.edu |
| Combinatorial Chemistry | Rapidly synthesizes large libraries of related compounds for high-throughput screening. pharmaerudition.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(3,5-dimethoxyphenyl)thiazolidine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves condensation of 3,5-dimethoxyphenylacetamide derivatives with thioglycolic acid or its equivalents under reflux in acidic or polar aprotic solvents. For example, analogous thiazolidinones are synthesized via refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid mixtures . Key variables include stoichiometry of reagents (e.g., excess oxocompounds to drive cyclization), solvent polarity (DMF enhances solubility of aromatic intermediates), and reaction time (2–3 hours for complete conversion). Yield optimization requires monitoring by TLC and recrystallization from DMF-ethanol mixtures to remove unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Look for absorption bands at ~1650–1700 cm⁻¹ (C=O stretch in thiazolidinone derivatives) and ~3200 cm⁻¹ (N-H stretch in secondary amines). Methoxy groups (C-O-C) show strong peaks at ~1250 cm⁻¹ .
- ¹H NMR : Key signals include singlet peaks for methoxy protons (δ 3.70–3.85 ppm) and aromatic protons (δ 6.50–7.20 ppm, split due to 3,5-substitution). Thiazolidine ring protons (e.g., CH₂ groups) appear as multiplets at δ 2.80–4.20 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 265 for C₁₁H₁₃NO₂S) and fragmentation patterns (e.g., loss of methoxy groups or thiazolidine ring cleavage) confirm structural integrity .
Advanced Research Questions
Q. How can competing side reactions (e.g., oxidation or dimerization) during thiazolidine synthesis be mitigated?
- Methodological Answer : Competing oxidation of thiazolidine to thiazolidinone is minimized by using inert atmospheres (N₂/Ar) and avoiding strong oxidizing agents. Dimerization risks are reduced via controlled reagent addition (e.g., slow addition of thioglycolic acid to prevent exothermic side reactions) and low-temperature initiation (0–5°C) before gradual heating . If dimerization occurs, column chromatography with silica gel and ethyl acetate/hexane gradients (70:30) can separate monomers from dimers .
Q. What strategies resolve contradictions in reported biological activity data for thiazolidine derivatives, such as inconsistent IC₅₀ values across studies?
- Methodological Answer :
- Standardized Assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) to minimize variability .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>95%). Impurities like unreacted 3,5-dimethoxyphenyl precursors can skew bioactivity results .
- Structural Confirmation : Single-crystal X-ray diffraction (if feasible) or 2D NMR (COSY, HSQC) can rule out regioisomeric by-products that may contribute to data discrepancies .
Q. How do electronic effects of the 3,5-dimethoxyphenyl substituent influence the reactivity of the thiazolidine ring in nucleophilic or electrophilic reactions?
- Methodological Answer : The electron-donating methoxy groups increase electron density on the phenyl ring, enhancing resonance stabilization of the thiazolidine nitrogen lone pairs. This reduces susceptibility to electrophilic attack (e.g., protonation) but facilitates nucleophilic ring-opening reactions. For example, in acidic conditions, the thiazolidine ring may undergo hydrolysis to form a thiol and imine intermediate, which can be trapped with aldehydes to form Schiff bases . Computational studies (DFT) using Gaussian software can model charge distribution and predict reactive sites .
Experimental Design & Data Analysis
Q. What control experiments are critical when optimizing catalytic systems for thiazolidine synthesis (e.g., Bi(OTf)₃ vs. acetic acid)?
- Methodological Answer :
- Blank Reactions : Run reactions without catalyst to assess non-catalytic pathways.
- Catalyst Screening : Compare yields and reaction rates using Lewis acids (Bi(OTf)₃, ZnCl₂) vs. Brønsted acids (acetic acid). For instance, Bi(OTf)₃ in DCM at reflux (40°C) achieves 86% yield in cyclization reactions, while acetic acid requires higher temperatures (80°C) and longer times .
- Leaching Tests : Filter catalysts mid-reaction to check if activity ceases, indicating heterogeneous vs. homogeneous mechanisms .
Q. How should researchers address low reproducibility in scaled-up synthesis of this compound?
- Methodological Answer : Scale-up challenges often arise from inefficient heat/mass transfer. Solutions include:
- Segmented Flow Reactors : Improve mixing and temperature control for exothermic steps.
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation.
- Purification Adjustments : Replace recrystallization with flash chromatography (e.g., Biotage Isolera) for higher recovery of pure product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
